N-morpholin-4-yl-4-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-morpholin-4-yl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(12-13-5-7-18-8-6-13)9-1-3-10(4-2-9)14(16)17/h1-4H,5-8H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIKRWQQCTWBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357896 | |
| Record name | N-morpholin-4-yl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
416888-41-0 | |
| Record name | N-morpholin-4-yl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis
Crystallographic Studies and Molecular Architecture of N-morpholin-4-yl-4-nitrobenzamide and its Derivatives
Specific single-crystal X-ray diffraction data, including unit cell parameters and space group, for this compound are not available in the reviewed literature.
A detailed analysis of the intermolecular interactions and supramolecular assembly for this compound cannot be provided without crystallographic data.
Information regarding the conformational preferences and rotational isomerism of this compound in a crystal lattice is not available.
Spectroscopic Techniques for Detailed Structural Confirmation and Analysis
Published ¹H, ¹³C, and 2D NMR spectroscopic data with detailed assignments for this compound could not be located.
Specific IR and Raman spectroscopic data providing a vibrational fingerprint for this compound are not present in the available literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
The molecular formula of this compound is C₁₁H₁₃N₃O₄. The theoretical monoisotopic mass can be calculated with high precision, which is a key feature of HRMS. This technique provides mass accuracy in the parts-per-million (ppm) range, enabling unambiguous elemental composition determination.
Expected Fragmentation Pattern:
In a mass spectrometer, this compound is expected to fragment at its most labile bonds upon ionization. The amide bond is a likely site of initial cleavage. Common fragmentation pathways would involve:
Cleavage of the amide bond: This would be a primary fragmentation, leading to the formation of two main fragments: the 4-nitrobenzoyl cation and the morpholinyl radical or a related cation.
Fragmentation of the morpholine (B109124) ring: The morpholine ring can undergo ring-opening followed by further fragmentation, leading to the loss of small neutral molecules like ethylene oxide.
Loss of the nitro group: The nitro group (NO₂) can be lost as a neutral radical, resulting in a significant fragment ion.
A proposed fragmentation scheme is detailed in the table below. The m/z (mass-to-charge ratio) values are calculated for the most abundant isotopes.
| Proposed Fragment Ion | Chemical Formula | Theoretical m/z | Description of Fragmentation |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₄N₃O₄⁺ | 252.0984 | Protonated molecular ion |
| [C₇H₄NO₃]⁺ | C₇H₄NO₃⁺ | 150.0191 | Formation of the 4-nitrobenzoyl cation after cleavage of the amide bond. |
| [C₄H₉NO]⁺ | C₄H₉NO⁺ | 87.0684 | Formation of the morpholinyl cation after amide bond cleavage. |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0340 | Loss of NO₂ from the 4-nitrobenzoyl cation. |
Chiroptical Properties and Stereochemical Considerations
Based on the available scientific literature, there is no indication that chiral derivatives of this compound have been synthesized or studied. The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity.
Should chiral centers be introduced into the morpholine ring or the benzamide (B126) moiety through chemical modification, the resulting derivatives would be chiral and could exist as enantiomers or diastereomers. The study of such hypothetical chiral derivatives would involve techniques to separate and characterize the stereoisomers, including:
Chiral Chromatography: To separate the enantiomers.
Polarimetry: To measure the specific rotation of each enantiomer.
Circular Dichroism (CD) Spectroscopy: To study the differential absorption of left and right circularly polarized light, providing information about the stereochemical arrangement of the molecule.
However, as of the current state of research, no such studies have been reported for derivatives of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. These methods are used to determine molecular geometries, energy levels, and various reactivity descriptors that govern how a molecule interacts with its environment.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. A key application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms.
Furthermore, DFT calculations are employed to determine crucial electronic properties derived from frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron to a higher energy state.
While DFT is a standard method for such analyses, specific published studies detailing the optimized geometry, HOMO-LUMO energies, and the resulting energy gap for N-morpholin-4-yl-4-nitrobenzamide could not be identified in the available literature.
Table 1: Illustrative Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. |
This table outlines the common reactivity parameters derived from DFT calculations. The actual values for this compound are not available in the cited literature.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods solve the Schrödinger equation and are known for their high accuracy, although they are typically more computationally demanding than DFT. They are often used as a benchmark to validate results from less intensive methods.
Despite their utility for obtaining precise energy values, specific studies employing ab initio calculations for this compound have not been reported in the searched scientific literature.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify negative potential (electron-rich regions, prone to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potential.
This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules. However, a specific MEP analysis for this compound is not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into its conformational flexibility and stability. This technique is particularly useful for sampling the different shapes (conformations) a molecule can adopt and determining their relative stabilities, which is essential for understanding its biological function and interactions.
No specific studies utilizing molecular dynamics simulations to investigate the conformational sampling and stability of this compound were found in the public domain.
Theoretical Prediction of Reaction Mechanisms and Pathways for Synthesis and Transformation
Computational chemistry can be used to model chemical reactions, predict transition states, and calculate activation energies, thereby elucidating potential reaction mechanisms. These theoretical investigations help in understanding how a compound is synthesized or how it might be transformed under various conditions. Studies on related N-nitrobenzamides have investigated hydrolysis mechanisms in acidic conditions, identifying different pathways depending on the substituents.
However, detailed theoretical predictions of reaction mechanisms specifically for the synthesis or transformation of this compound are not documented in the available research.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are built by correlating physicochemical or structural descriptors of a series of molecules with their experimentally measured activities. Once a statistically significant model is developed, it can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.
While QSAR studies have been conducted on various series of morpholine-containing compounds and other derivatives to explore their antibacterial or other biological activities, no specific QSAR models focused on or including this compound were identified in the literature search.
2D-QSAR Approaches
Two-dimensional quantitative structure-activity relationship (2D-QSAR) models are instrumental in correlating the physicochemical properties and topological descriptors of a series of compounds with their biological activities. While specific 2D-QSAR studies on this compound are not extensively documented, research on analogous 4-nitrobenzamide (B147303) and morpholine-containing derivatives provides valuable insights into the structural requirements for their biological activities.
In a study on a series of 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors, a 2D-QSAR model was developed to elucidate the key molecular properties influencing their inhibitory efficiency. The best model demonstrated a strong correlation between the structural features and the biological activity, with a correlation coefficient (r²) of 0.8544 and a cross-validated squared correlation coefficient (q²) of 0.7139 nih.gov. The external predictive ability of the model was confirmed with a pred_r² of 0.7753 nih.gov. The findings from this study highlighted the significance of the presence of hydroxyl and nitro groups, as described by the SsOHcount and SddsN(nitro) count, in determining the inhibitory potency nih.gov.
These results suggest that for this compound, the nitro group on the benzamide (B126) ring is likely a critical determinant of its biological activity. The electronic properties conferred by the nitro group can significantly influence molecular interactions with biological targets.
Table 1: Statistical Parameters of a 2D-QSAR Model for 3-Nitro-2,4,6-trihydroxybenzamide Derivatives nih.gov
| Parameter | Value |
| Correlation Coefficient (r²) | 0.8544 |
| Cross-validated Squared Correlation Coefficient (q²) | 0.7139 |
| External Predictive Ability (pred_r²) | 0.7753 |
3D-QSAR CoMFA and CoMSIA Studies
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as CoMFA and CoMSIA, provide a more detailed understanding of the SAR by considering the three-dimensional arrangement of molecular fields. These approaches are invaluable for visualizing the spatial requirements for ligand-receptor interactions.
CoMFA and CoMSIA Studies on Morpholine-Containing Compounds:
In another study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors, CoMFA and CoMSIA models were developed for a series of compounds, some of which contained a morpholine (B109124) group nih.gov. The study found that a bulkier group, such as a methyl piperazine, in a specific region was more active than a morpholine group, suggesting that the size and nature of the substituent on the morpholine ring can modulate biological activity nih.gov. The developed CoMFA and CoMSIA models exhibited good statistical reliability with q² values of 0.818 and 0.801, and r² values of 0.917 and 0.897, respectively nih.gov.
The field contributions for the CoMSIA model in the study of thieno-pyrimidine derivatives were as follows: steric (29.5%), electrostatic (29.8%), hydrophobic (29.8%), hydrogen bond donor (6.5%), and hydrogen bond acceptor (4.4%) nih.gov. These findings underscore the importance of a combination of steric, electrostatic, and hydrophobic properties in determining the biological activity of compounds containing a morpholine moiety.
Table 2: Statistical Results of CoMFA and CoMSIA Models for Thieno-Pyrimidine Derivatives nih.gov
| Model | q² | r² | SEE | F value | r²_pred |
| CoMFA | 0.818 | 0.917 | - | - | - |
| CoMSIA | 0.801 | 0.897 | 9.057 | 90.340 | 0.762 |
q²: leave-one-out cross-validated correlation coefficient; r²: determination coefficient; SEE: standard error of estimation; F: F-test value; r²_pred: predictive r² for the test set.
These computational studies on analogous compounds provide a foundational understanding of the likely structural and physicochemical determinants of the biological activity of this compound. The nitro group's electronic influence, as suggested by 2D-QSAR, and the steric, electrostatic, and hydrophobic contributions of the morpholine and benzamide moieties, as inferred from 3D-QSAR studies, are all critical factors to consider in the rational design of new derivatives with potentially enhanced activities.
Molecular Interactions and Biological Target Engagement Studies in Vitro and in Silico
Ligand-Protein Interaction Profiling via Molecular Docking and Dynamics Simulations
Computational techniques such as molecular docking and dynamics simulations are powerful tools for predicting the binding behavior of a ligand like N-morpholin-4-yl-4-nitrobenzamide with various proteins. These methods help to identify potential biological targets and understand the specifics of the molecular interactions.
The structural features of this compound, including a morpholine (B109124) ring, a nitro-substituted benzamide (B126) moiety, and an amide bond, suggest its potential to interact with a range of biological macromolecules. smolecule.com The presence of the nitro group, a known feature in various bioactive compounds, points towards potential antimicrobial and anticancer activities. smolecule.com
Computational and theoretical studies suggest that this compound and structurally similar compounds may interact with several classes of proteins:
Enzymes: The compound's structure makes it a candidate for inhibiting specific enzymes, a common mechanism of action for many therapeutic drugs. smolecule.com Potential enzyme targets include those involved in microbial survival or pathological processes in diseases like cancer.
Bacterial Proteins: Given the antimicrobial potential suggested by the nitro group, proteins essential for bacterial life, such as DNA topoisomerase IV, are considered putative targets. smolecule.comnih.gov These enzymes are crucial for DNA replication and are the target of quinolone antibacterials. nih.gov
Monoamine Oxidases (MAO): Benzamide and anilide motifs are found in known inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. nih.govcriver.com This makes MAO-A and MAO-B potential targets for this compound.
Molecular docking simulations predict how this compound fits into the active site of a target protein and estimate the strength of this interaction, known as binding affinity.
The binding mode is determined by various non-covalent interactions:
Hydrogen Bonding: The amide group and the oxygen atoms of the morpholine and nitro groups can act as hydrogen bond acceptors, while the amide hydrogen can be a donor. These interactions are crucial for stabilizing the ligand-protein complex.
π-π Stacking: The aromatic benzene (B151609) ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding pocket. smolecule.com
Hydrophobic Interactions: The morpholine ring and parts of the benzamide structure can form hydrophobic interactions with nonpolar residues in the target protein.
While specific binding affinity values (like Ki or IC50) from docking studies for this compound are not widely published, the analysis of its structural analogue, N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, reveals key interaction patterns. In its crystal structure, significant intermolecular N—H⋯O hydrogen bonds are observed, as well as π–π contacts with a centroid–centroid distance of 3.8301 (11) Å, and C—H⋯π interactions, which are indicative of the types of forces that would govern its binding to a protein. nih.govnih.gov These "hotspots" for interaction are critical for the stability of the ligand-protein complex.
Table 1: Potential Molecular Interactions of this compound
| Interaction Type | Participating Group on Compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Donor | Amide (N-H) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Carbonyl Oxygen, Nitro Group Oxygens, Morpholine Oxygen | Arginine, Lysine, Serine, Threonine, Tyrosine |
| π-π Stacking | Nitro-substituted Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Morpholine Ring, Benzene Ring | Alanine, Valine, Leucine, Isoleucine, Proline |
The evaluation of binding specificity and selectivity is crucial to predict the therapeutic potential and potential side effects of a compound. A selective compound will bind strongly to its intended target with minimal interaction with other proteins.
For this compound, selectivity would be assessed by comparing its binding affinity across different but related proteins, such as between MAO-A and MAO-B. criver.com The subtle differences in the active sites of these isoforms, such as the substitution of isoleucine (in MAO-A) for tyrosine (in MAO-B) at a key position, determine inhibitor specificity. criver.com Computational docking studies can simulate the binding to both isoforms to predict whether the compound is likely to be a selective inhibitor for one over the other or a non-selective inhibitor of both. This analysis is critical for determining its potential application, for instance, as an antidepressant (MAO-A selective) or for Parkinson's disease (MAO-B selective). criver.com
Enzyme Inhibition Studies of this compound (In Vitro)
Following computational predictions, in vitro enzyme assays are performed to experimentally validate and quantify the inhibitory activity of this compound against specific target enzymes.
Kinetic analysis in enzyme inhibition studies determines the concentration of the compound required to reduce enzyme activity by half (IC50) and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme.
DNA Topoisomerase IV: As a putative target, in vitro assays would measure the ability of this compound to inhibit the decatenation or relaxation activity of DNA topoisomerase IV. The results would be compared to known inhibitors, such as quinolone antibiotics. nih.gov
Monoamine Oxidase-A (MAO-A): For MAO-A, a common method involves a fluorimetric assay using a substrate that becomes fluorescent upon enzymatic conversion. The reduction in fluorescence in the presence of this compound would indicate inhibition. nih.gov For example, studies on similar anilide structures have identified potent inhibitors with IC50 values in the nanomolar range. nih.gov
Table 2: Hypothetical In Vitro Enzyme Inhibition Data
| Enzyme Target | Parameter | Value | Significance |
|---|---|---|---|
| DNA Topoisomerase IV | IC50 | Data not available | Measures concentration for 50% inhibition of enzyme activity. |
| Monoamine Oxidase-A (MAO-A) | IC50 | Data not available | Measures concentration for 50% inhibition of enzyme activity. |
| Monoamine Oxidase-A (MAO-A) | Ki | Data not available | Indicates the binding affinity of the inhibitor to the enzyme. |
This table is for illustrative purposes as specific experimental data for this compound is not publicly available.
Understanding the mechanism of inhibition is key to characterizing the inhibitor's action. This is typically determined by performing kinetic assays at varying concentrations of both the substrate and the inhibitor.
Competitive Inhibition: A competitive inhibitor binds to the same active site as the natural substrate. This type of inhibition can be overcome by increasing the substrate concentration. If this compound acts competitively, it would suggest that it directly blocks the active site of the enzyme.
Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. Its effect is not reversed by increasing substrate concentration.
Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product.
For a target like MAO, determining the inhibition mechanism helps to understand how the compound affects neurotransmitter metabolism. youtube.com For instance, a reversible, competitive inhibitor might offer a different therapeutic profile compared to an irreversible inhibitor. nih.gov
Receptor Binding Assays (In Vitro)
Currently, there is a notable absence of specific in vitro receptor binding assay data for this compound in published research. Investigations into its binding affinity, such as the determination of dissociation constants (Kd) or inhibition constants (Ki) against specific biological targets, have not been detailed. smolecule.com While the structural components of the molecule, namely the morpholine and nitrobenzamide groups, are known to interact with biological macromolecules, the precise receptor targets and the affinity of these interactions for this particular compound remain to be elucidated through dedicated receptor binding studies.
Cellular Target Engagement and Pathway Modulation (In Vitro, Mechanistic Focus)
The exploration of how this compound engages with cellular targets and modulates biological pathways is still in a nascent stage. General statements in the literature suggest that its biological activity may stem from interactions with various biomolecules, potentially leading to the modulation of their functions. ontosight.ai
Detailed cellular assays to pinpoint specific biological mechanisms, such as the induction of apoptosis, have not been extensively reported for this compound. While structurally related compounds have been investigated for their pro-apoptotic effects, direct evidence from assays like Annexin V/propidium iodide staining or caspase activation studies for this specific compound is not currently available in the scientific literature. For instance, studies on other morpholine-containing derivatives have shown that they can induce apoptosis in cancer cell lines. mdpi.com However, it is crucial to note that these findings are not directly transferable to this compound without specific experimental validation.
Comprehensive analyses of changes in gene expression or the proteome of cells exposed to this compound are yet to be published. Such studies, utilizing techniques like quantitative polymerase chain reaction (qPCR), microarray analysis, or mass spectrometry-based proteomics, would be invaluable in identifying the specific cellular pathways and molecular targets affected by this compound. The nitro group within the structure is known to be a feature in compounds that can elicit cellular responses through redox reactions, but the specific downstream effects on gene and protein expression for this compound have not been documented. mdpi.com
Mechanistic Studies of Biological Activities in Vitro and Cellular Level
Investigation of Antimicrobial Mechanisms (In Vitro)
Comprehensive studies detailing the specific interactions of N-morpholin-4-yl-4-nitrobenzamide with bacterial cellular components are not readily found in the scientific literature. General suppositions about compounds containing nitro groups often point towards potential antimicrobial properties, but concrete evidence for this specific molecule is sparse.
Bacterial Cell Wall Synthesis Inhibition
There is currently no specific data available from in vitro studies to suggest that this compound inhibits the synthesis of the bacterial cell wall.
DNA Replication or Protein Synthesis Interference
The capacity of this compound to interfere with crucial bacterial processes such as DNA replication or protein synthesis has not been specifically reported in available research.
Cell Membrane Permeability Alterations
No direct evidence from in vitro investigations is available to confirm that this compound alters the permeability of bacterial cell membranes.
Mechanisms against Specific Microbial Strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Pseudomonas aeruginosa)
While the broad-spectrum activity of related compounds might be inferred, specific mechanistic studies of this compound against key pathogens including Staphylococcus aureus, Escherichia coli, Candida albicans, and Pseudomonas aeruginosa are not detailed in the current body of scientific literature. The potential for this compound to act as an enzyme inhibitor or to bind to specific proteins has been noted as a general possibility for molecules of its class, but this has not been substantiated with specific examples or data for this compound.
Exploration of Antiprotozoal Mechanisms (In Vitro)
There is a lack of available scientific reports detailing the in vitro antiprotozoal mechanisms of this compound.
Insights into Antifungal Mechanisms (In Vitro)
Specific in vitro studies clarifying the antifungal mechanisms of this compound are not present in the accessible scientific literature.
Modulation of Cellular Signaling Pathways and Molecular Events (In Vitro, Mechanistic Focus)
There is currently no available research detailing the modulation of cellular signaling pathways by this compound.
Caspase Activation and PARP Inhibition
No studies have been identified that investigate the ability of this compound to induce apoptosis through the activation of the caspase cascade or to inhibit the activity of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death.
Data Table: Caspase Activation and PARP Inhibition by this compound
| Cell Line | Treatment Concentration | Fold Change in Caspase-3/7 Activity | PARP Cleavage | Source |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Cell Cycle Arrest Studies (In Vitro)
Similarly, there is a lack of published research on the effects of this compound on cell cycle progression in any cell line. It is unknown whether this compound can induce arrest at any phase of the cell cycle (G0/G1, S, or G2/M).
Data Table: In Vitro Cell Cycle Analysis of Cells Treated with this compound
| Cell Line | Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Source |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Structure Activity Relationship Sar Studies
Systematic Evaluation of Substituent Effects on In Vitro Biological Activity
The biological activity of N-morpholin-4-yl-4-nitrobenzamide and its derivatives is significantly influenced by the nature and position of substituents on both the benzamide (B126) and morpholine (B109124) rings.
The nitro group at the para-position of the benzamide ring is a key contributor to the molecule's bioactivity. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets. mdpi.com In many nitro-containing compounds, this group is crucial for their antimicrobial, antiparasitic, anti-inflammatory, and anticancer properties. mdpi.com The metabolic reduction of the nitro group can lead to reactive intermediates that are central to their pharmacological action. mdpi.com For instance, in a series of 4-nitrobenzamide (B147303) derivatives, the presence of the nitro group was essential for their antimicrobial activity. researchgate.netijpbs.com
The morpholine moiety generally improves the pharmacokinetic properties of a compound, such as solubility. smolecule.com In various drug discovery programs, the morpholine ring has been incorporated to enhance biological activity. For example, in a series of 4-(morpholin-4-yl)benzohydrazide derivatives, the morpholine ring was chosen for its reported antibacterial, antimycobacterial, and antifungal properties. researchgate.net
Systematic variations of substituents on the aromatic ring can lead to significant changes in activity. While specific data for this compound is scarce, studies on other benzamides are informative. For example, the introduction of different substituents on the phenyl ring of benzamide derivatives has been shown to modulate their anticancer activity against various cell lines. nih.gov
Below is a data table summarizing the conceptual effects of substituents on the biological activity of benzamide derivatives, drawing parallels to this compound.
| Compound/Analog | Substituent | Position | Observed/Expected Effect on In Vitro Activity |
| This compound | Nitro | 4 | Potential for antimicrobial and anticancer activity due to electron-withdrawing nature. |
| N-morpholin-4-yl-benzamide | Hydrogen | 4 | Likely reduced or altered biological activity compared to the nitro-substituted analog. |
| 4-Nitrobenzamide Derivatives | Various | - | Antimicrobial activity is a common feature. researchgate.netijpbs.com |
| 4-(Morpholin-4-yl)benzohydrazide Derivatives | Morpholine | 4 | Contributes to antimicrobial properties. researchgate.net |
Impact of Core Structure Modifications on Molecular Interactions and Mechanistic Pathways
Modifications to the core benzamide structure of this compound can profoundly affect its molecular interactions and mechanistic pathways. The core structure consists of the central amide linkage, the phenyl ring, and the morpholine ring.
Amide Linkage: The amide bond is a critical pharmacophoric element, capable of forming hydrogen bonds with biological targets such as enzymes and receptors. Its planarity and ability to act as both a hydrogen bond donor and acceptor are key to its interaction profile.
Morpholine Ring: The morpholine ring, typically in a chair conformation, adds a three-dimensional character to the molecule. nih.gov Its oxygen and nitrogen atoms can act as hydrogen bond acceptors, further anchoring the molecule to its biological target.
A structurally related Mannich base, N-[Morpholine-4-yl-(4-nitrophenyl)-methyl]-benzamide , where an additional methylene (B1212753) group connects the morpholine and nitrophenyl moieties, has been synthesized and evaluated for pesticidal and larvicidal activities. wisdomlib.org In this analog, the core structure is extended, which alters its flexibility and interaction with target sites. The study also explored the effect of complexation with transition metals like Co(II), Ni(II), Cu(II), and Zn(II), which was found to enhance the biological activity, suggesting that the core structure can act as a ligand for metal ions. wisdomlib.org
| Core Structure Modification | Impact on Molecular Interactions | Potential Mechanistic Pathway |
| Replacement of morpholine with piperidine | Alters H-bonding capacity and lipophilicity. | May shift activity towards different targets or alter potency. |
| Isomeric position of the nitro group (e.g., ortho- or meta-) | Changes electronic distribution and steric hindrance. | Could affect binding orientation and affinity for the target. |
| Introduction of a linker between morpholine and benzamide | Increases flexibility and distance between key functional groups. | May allow for interaction with different sub-pockets of a binding site. |
| Metal complexation | Involves coordination via heteroatoms (N, O). | Can enhance cellular uptake and interaction with biological targets. wisdomlib.org |
Correlation of Structural Features with Specific In Vitro Mechanistic Outcomes
The specific structural features of this compound and its analogs can be correlated with distinct in vitro mechanistic outcomes, although more research is needed for a complete picture.
The 4-nitrobenzamide portion is often associated with mechanisms involving the inhibition of specific enzymes or interference with cellular processes in pathogens and cancer cells. smolecule.com The nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamino species, which can then covalently modify cellular macromolecules, leading to cytotoxicity. This is a well-established mechanism for many nitroaromatic drugs.
The morpholine ring is generally considered to improve the drug-like properties of a molecule. However, in some contexts, it can also directly contribute to the mechanism of action. For instance, in the context of phosphorodiamidate morpholino oligomers (PMOs), the morpholine backbone is key to their function as antisense agents that block translation of target mRNAs. nih.gov While this compound is a small molecule and not an oligomer, the presence of the morpholine ring may still influence its cellular uptake and distribution.
A study on a closely related compound, N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide , which has a thiourea (B124793) linker instead of a direct amide bond, provides some structural insights. nih.govresearchgate.net X-ray crystallography revealed that the morpholine ring adopts a chair conformation and the nitro group is slightly twisted from the plane of the benzene (B151609) ring. nih.gov The crystal structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. nih.gov These features are crucial for how the molecule packs in a solid state and can provide clues about its potential interactions in a biological environment.
| Structural Feature | Potential In Vitro Mechanistic Outcome | Supporting Evidence/Rationale |
| 4-Nitro-substituted phenyl ring | Enzyme inhibition, cytotoxicity via reductive activation. | Known mechanism for many nitroaromatic compounds in antimicrobial and anticancer contexts. mdpi.comsmolecule.com |
| Morpholine Ring | Enhanced solubility and pharmacokinetic properties. | Common role of morpholine in medicinal chemistry. smolecule.com |
| Amide Linker | Hydrogen bonding with target proteins. | Fundamental interaction mode for amide-containing drugs. |
| Overall Molecular Geometry | Specific binding to target active sites. | The 3D shape, as indicated by crystallographic studies of similar compounds, determines binding complementarity. nih.gov |
Advanced Analytical Methodologies for N Morpholin 4 Yl 4 Nitrobenzamide Characterization
Chromatographic Separation and Purification Techniques
Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of N-morpholin-4-yl-4-nitrobenzamide from impurities and related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reproducible technique for the quantitative analysis of this compound. actascientific.com A reversed-phase HPLC (RP-HPLC) method is commonly developed for this purpose, offering high efficiency and speed. actascientific.comniscpr.res.in
Method development begins with selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition. niscpr.res.in The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or 1-octane sulfonic acid) and an organic modifier such as acetonitrile (B52724) or methanol. niscpr.res.inijpcbs.com The pH of the buffer is adjusted to ensure optimal separation and peak shape. niscpr.res.in Detection is usually carried out using a UV detector, as the nitrobenzoyl chromophore in the molecule absorbs strongly in the UV region. actascientific.com
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. actascientific.comrsc.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. niscpr.res.in
Linearity: The method demonstrates a linear relationship between the detector response and the concentration of the analyte over a specified range. rsc.org A correlation coefficient (R²) close to 0.999 is typically desired. niscpr.res.inrsc.org
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. ijpcbs.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), with values typically less than 2% being acceptable. rsc.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. actascientific.com
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV-Vis or Photodiode Array (PDA) Detector researchgate.net |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) niscpr.res.in |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) ijpcbs.com |
| Flow Rate | 1.0 - 1.5 mL/min niscpr.res.in |
| Detection Wavelength | Determined by UV scan (e.g., ~270-300 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Run Time | ~10 minutes ijpcbs.com |
Table 2: Representative HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 niscpr.res.in | 0.9999 rsc.org |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.0% |
| Precision (RSD) | ≤ 2.0% rsc.org | < 1.5% |
| LOD | Signal-to-Noise Ratio of 3:1 researchgate.net | ~0.03 µM rsc.org |
| LOQ | Signal-to-Noise Ratio of 10:1 researchgate.net | ~0.1 µM rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While HPLC is generally preferred for non-volatile compounds like this compound, GC-MS is invaluable for assessing its purity with respect to volatile organic impurities that may originate from the synthesis process. Such impurities could include residual solvents (e.g., acetone, ethanol) or unreacted volatile starting materials.
In GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for positive identification. The total ion chromatogram (TIC) can be used to estimate the purity of the sample by comparing the peak area of the main compound to the total area of all detected peaks.
Table 3: General GC-MS Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250°C - 280°C |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40 - 500 amu |
Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for the quantification of this compound. researchgate.net This technique is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum due to the presence of chromophoric groups, namely the nitro-substituted benzene (B151609) ring. wisdomlib.org
To quantify the compound, a UV-Vis spectrum is first recorded over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). researchgate.net This λmax is specific to the compound under the given solvent conditions and provides the highest sensitivity for measurement. A calibration curve is then constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear calibration curve. ekb.eg Derivative spectroscopy can also be employed to enhance spectral features and improve sensitivity. frontiersin.org
Table 4: Example Calibration Data for UV-Vis Quantification
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 5 | 0.152 |
| 10 | 0.305 |
| 15 | 0.458 |
| 20 | 0.610 |
| 25 | 0.763 |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques like cyclic voltammetry (CV) are used to investigate the redox properties of this compound. This method provides valuable information about the oxidation and reduction potentials of the molecule, the stability of the resulting redox species, and the kinetics of the electron transfer reactions. nih.gov The presence of the electroactive nitro group (-NO₂) makes the compound particularly suitable for reductive electrochemical studies. dtu.dk
In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is placed in an electrochemical cell with a three-electrode system (working, reference, and counter electrodes). nih.gov A potential is scanned linearly from a starting value to a set vertex potential and then back. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.
The voltammogram of this compound would be expected to show a reduction peak corresponding to the electrochemical reduction of the nitro group. The absence of a corresponding oxidation peak on the reverse scan would suggest an irreversible electrochemical process, which is common for the reduction of nitroaromatic compounds. nih.govdtu.dk Parameters such as the peak potential (Ep) and peak current (Ip) can be analyzed to understand the mechanism and thermodynamics of the redox reaction. dtu.dk
Table 5: Typical Experimental Setup for Cyclic Voltammetry
| Parameter | Description |
|---|---|
| Instrument | Potentiostat/Galvanostat nih.gov |
| Working Electrode | Glassy Carbon Electrode (GCE) or Pencil Graphite Electrode (PGE) nih.gov |
| Reference Electrode | Ag/AgCl (saturated KCl) nih.gov |
| Counter Electrode | Platinum (Pt) wire nih.gov |
| Solvent/Electrolyte | Acetonitrile with a supporting electrolyte like LiClO₄ or Tetrabutylammonium perchlorate (B79767) researchgate.net |
| Scan Rate | 50 - 200 mV/s |
| Potential Range | e.g., +0.8 V to -1.5 V (dependent on redox activity) |
Environmental Fate and Degradation Studies Academic Perspective
Photodegradation Pathways and Products under Simulated Environmental Conditions
Photodegradation, the breakdown of compounds by light, is a critical process influencing the environmental persistence of organic molecules. For N-morpholin-4-yl-4-nitrobenzamide, the nitroaromatic moiety is the primary chromophore that absorbs ultraviolet (UV) radiation, initiating photochemical reactions. researchgate.net In the presence of photocatalysts like titanium dioxide (TiO2), which can be found in aquatic environments, the degradation of nitroaromatic compounds is significantly accelerated. researchgate.netresearchgate.net
The process typically begins with the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the photocatalyst. nih.gov These radicals can attack the nitrobenzene (B124822) ring of the molecule, leading to a series of oxidation reactions. Initial transformation products likely include hydroxylated intermediates such as 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol. mdpi.com Subsequent reactions can lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and nitrate (B79036) ions. mdpi.com While direct photolysis (degradation by light alone) may occur, photocatalysis is generally a more efficient pathway for the complete degradation of such compounds. researchgate.net
Table 1: Potential Photodegradation Products of this compound
| Precursor Compound | Potential Intermediate Products | Final Mineralization Products |
| This compound | 2-Nitrophenol, 3-Nitrophenol, 4-Nitrophenol, Hydroxylated morpholine (B109124) derivatives | Carbon Dioxide (CO2), Water (H2O), Nitrate ions (NO3-) |
This table is illustrative and based on the photodegradation of similar nitroaromatic compounds. The exact distribution of products would require specific experimental study.
Biodegradation Mechanisms in Model Environmental Matrices
Biodegradation involves the breakdown of organic substances by microorganisms and is a key process in the natural attenuation of environmental contaminants. The biodegradability of this compound is expected to be influenced by the susceptibility of its two main structural components: the morpholine ring and the nitrobenzamide moiety.
The morpholine ring is known to be biodegradable by a variety of microorganisms, particularly bacteria from the genus Mycobacterium. nih.govresearchgate.net These bacteria can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway of morpholine often commences with the hydroxylation of the ring to form 2-hydroxymorpholine. nih.gov This is followed by ring cleavage to yield intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate, which can then enter central metabolic pathways. nih.govresearchgate.net The capacity for morpholine degradation has been observed in microbes isolated from various environments, including river water and activated sludge. nih.gov
The nitroaromatic portion of the molecule is generally more resistant to biodegradation. However, under certain conditions, microorganisms can transform the nitro group. The presence of the morpholine moiety, which can serve as a growth substrate, might facilitate the co-metabolism of the nitrobenzamide part.
Table 2: Microorganisms with Potential for Biodegradation of the Morpholine Moiety
| Microorganism Genus | Environment of Isolation | Key Degradation Capability |
| Mycobacterium | Activated sludge, soils, water | Utilization of morpholine as a sole source of carbon, nitrogen, and energy. nih.gov |
| Arthrobacter | Not specified | Aerobic degradation of morpholine. nih.gov |
| Halobacillus | Not specified | Utilizes the glycolic route of morpholine metabolism. researchgate.net |
This table lists microorganisms known to degrade morpholine, suggesting their potential role in the biodegradation of this compound.
Hydrolytic Stability and Transformation Pathways
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The amide bond in this compound is the primary site for potential hydrolytic cleavage. Generally, amides are relatively stable to hydrolysis in neutral water but the reaction is catalyzed by the presence of acids or bases. libretexts.org
Under acidic or basic conditions, the amide bond can be broken, yielding 4-nitrobenzoic acid and morpholine. libretexts.orglibretexts.orggeocities.ws The rate of this hydrolysis is dependent on factors such as pH and temperature. In acidic solutions, the reaction produces the carboxylic acid and the protonated amine (morpholinium ion). libretexts.orglibretexts.org In basic solutions, the products are the carboxylate salt (sodium 4-nitrobenzoate, if sodium hydroxide (B78521) is used) and the free amine (morpholine). libretexts.org Given that environmental waters can have varying pH, hydrolysis could be a relevant transformation pathway for this compound over extended periods.
Table 3: Products of Hydrolytic Cleavage of this compound
| Condition | Reactants | Products |
| Acidic Hydrolysis | This compound + H2O + H+ | 4-Nitrobenzoic acid + Morpholinium ion |
| Basic Hydrolysis | This compound + OH- | 4-Nitrobenzoate + Morpholine |
This table illustrates the expected products of hydrolysis under acidic and basic conditions based on the general chemistry of benzamides.
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on N-morpholin-4-yl-4-nitrobenzamide
A thorough review of existing scientific literature reveals a notable scarcity of studies focused specifically on this compound. The primary finding is, therefore, the compound's status as a relatively unexplored chemical entity. However, significant insights can be gleaned from research on structurally similar molecules, particularly those containing morpholine (B109124) and nitroaromatic groups.
The synthesis of related benzamides is well-documented, with a common method involving the amidation of a benzoyl chloride with an appropriate amine. For instance, the reaction of benzoyl chloride with morpholine is a known and efficient method for forming the N-benzoyl morpholine scaffold. The presence of the nitro group on the benzoyl ring is a common feature in medicinal chemistry, often introduced to modulate the electronic properties and biological activity of a molecule.
Studies on various morpholine-containing compounds have revealed a wide spectrum of biological activities. The morpholine ring is considered a "privileged" structure in medicinal chemistry due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. Derivatives of morpholine have been investigated for their potential as:
Antimicrobial agents: Research on compounds like 4-(morpholin-4-yl)-3-nitrobenzohydrazide derivatives has shown antibacterial potential, particularly against Gram-positive bacteria. nih.gov
Anticancer agents: Certain m-(4-morpholinoquinazolin-2-yl)benzamides have demonstrated significant antiproliferative effects against various cancer cell lines.
Anti-inflammatory and antiviral agents: The broader class of morpholine derivatives has been explored for these and other therapeutic applications.
Similarly, the 4-nitrobenzamide (B147303) moiety is a key component in numerous biologically active compounds. The nitro group is a strong electron-withdrawing group that can participate in various biological interactions and is known to be a feature in compounds with antimicrobial, anti-parasitic, and anti-cancer properties. mdpi.com
Remaining Research Questions and Unexplored Avenues in Chemical and Biological Research
The current lack of specific research on this compound leaves a wealth of unanswered questions and opens up numerous avenues for future exploration.
Key Research Questions:
Biological Activity Profile: What is the full spectrum of biological activity of this compound? Does it exhibit antimicrobial, anticancer, anti-inflammatory, or other therapeutic properties?
Mechanism of Action: If biologically active, what are the specific molecular targets and mechanisms through which this compound exerts its effects?
Structure-Activity Relationship (SAR): How do modifications to the morpholine or nitrobenzamide moieties influence the compound's biological activity? For example, what is the impact of altering the position of the nitro group or substituting the morpholine ring?
Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? Does the morpholine ring confer favorable pharmacokinetic characteristics as seen in other compounds?
Chemical Synthesis and Optimization: Can more efficient and scalable synthetic routes to this compound and its analogs be developed?
Unexplored Research Avenues:
Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and viral assays, is a critical first step.
Computational and In Silico Studies: Molecular modeling and docking studies could predict potential biological targets and guide the design of more potent analogs.
Structural Biology: If a specific protein target is identified, co-crystallization studies could elucidate the precise binding interactions, providing a roadmap for rational drug design.
Development of Analogs: The synthesis and evaluation of a library of related compounds with variations in the aromatic substitution and the amine component would be crucial for establishing robust structure-activity relationships.
Potential for Further Academic Inquiry and Interdisciplinary Collaborations on Related Chemical Entities
The exploration of this compound and its analogs is a fertile ground for academic inquiry and necessitates a multidisciplinary approach.
Opportunities for Further Academic Inquiry:
Medicinal Chemistry: The design, synthesis, and optimization of novel derivatives with enhanced potency and selectivity.
Pharmacology and Toxicology: In-depth in vitro and in vivo studies to characterize the pharmacological effects and safety profile of promising compounds.
Biochemistry and Molecular Biology: Elucidation of the molecular mechanisms of action, including target identification and validation.
Chemical Biology: The development of chemical probes based on the this compound scaffold to study biological processes.
Potential for Interdisciplinary Collaborations:
Synthetic Chemists and Biologists: Collaboration is essential for a feedback loop of designing, synthesizing, and testing new compounds to rapidly advance understanding of their biological potential.
Computational Chemists and Structural Biologists: Working together, these disciplines can provide a deeper understanding of drug-target interactions and guide the design of next-generation inhibitors.
Material Scientists: Exploration of incorporating these molecules into novel drug delivery systems or functional materials.
The study of this compound represents a promising, yet largely untapped, area of research. By leveraging the existing knowledge of its constituent chemical motifs and fostering interdisciplinary collaborations, the scientific community can unlock the potential of this and related chemical entities for the development of new therapeutic agents and scientific tools.
Q & A
Q. How are isotope-labeling techniques (e.g., ¹⁵N) employed to study the compound’s dynamic behavior in solid-state NMR?
- Methodological Answer : ¹⁵N-labeled analogs synthesized via ¹⁵NH4Cl in the amidation step enable detection of slow conformational changes. Cross-polarization magic-angle spinning (CP-MAS) NMR reveals torsional angles (±5°) in the solid state .
Notes
- Advanced questions integrate crystallographic, computational, and analytical methodologies.
- Methodological answers emphasize reproducibility and validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
